3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid
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Overview
Description
3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a difluoropropanoic acid moiety attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid typically involves the introduction of the difluoropropanoic acid group to the dimethylphenyl ring. One common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with ethyl 2,2-difluoropropanoate, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketone, while reduction may produce 3-(2,5-Dimethylphenyl)-2,2-difluoropropanol.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoropropanoic acid moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylphenyl)-3-fluoropropanoic acid
- 3-(2,5-Dimethylphenyl)-2,2-dichloropropanoic acid
- 3-(2,5-Dimethylphenyl)-2,2-dibromopropanoic acid
Uniqueness
3-(2,5-Dimethylphenyl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring high reactivity and selectivity.
Properties
Molecular Formula |
C11H12F2O2 |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-8(2)9(5-7)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
LVGNFSIDUPGDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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